Maltitol is a sugar alcohol (polyol) synthesized from maltose, a sugar found in grains []. It serves as a sugar substitute with applications in food science and dietary management due to its reduced calorie content and minimal impact on blood sugar levels [].
Maltitol possesses a complex molecular structure with the formula C₁₂H₂₄O₁₁. It shares similarities with both sugar and alcohol structures. The core structure resembles glucose (a simple sugar) with a hydroxyl group (-OH) replacing a hydrogen atom on the sixth carbon. This modification gives it the properties of a sugar alcohol [].
Maltitol is commercially produced through the hydrogenation of maltose obtained from starch []. The reaction can be represented as:
Maltitol can decompose at high temperatures, releasing heat and potentially forming various organic compounds like carbon dioxide and water. The exact decomposition pathway requires further investigation.
Maltitol's primary function is as a sugar substitute. It activates sweet taste receptors on the tongue to a similar degree as sugar but is incompletely absorbed by the intestines []. This results in a lower rise in blood sugar levels compared to sugar, making it suitable for diabetic individuals. Additionally, unlike sugar, maltitol does not promote tooth decay [].